6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one
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Overview
Description
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one is a heterocyclic compound that belongs to the class of thiazolo-thiadiazines This compound is characterized by its unique fused ring system, which includes both thiazole and thiadiazine rings
Preparation Methods
The synthesis of 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Chemical Reactions Analysis
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: The compound’s biological activities have led to investigations into its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, leading to their death.
Comparison with Similar Compounds
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring system but differ in the arrangement of nitrogen and sulfur atoms. They also exhibit diverse biological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a thiadiazine ring. They are known for their antitumor and anti-inflammatory activities.
Imidazoles: Although structurally different, imidazoles are another class of heterocyclic compounds with significant biological activities. They are widely used in pharmaceuticals for their antifungal and anticancer properties.
Properties
CAS No. |
63766-94-9 |
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Molecular Formula |
C7H6N2OS3 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
6,7-dimethyl-2-sulfanylidene-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one |
InChI |
InChI=1S/C7H6N2OS3/c1-3-4(2)12-5-8-6(11)13-7(10)9(3)5/h1-2H3 |
InChI Key |
MCKLJTLTANFZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=S)SC(=O)N12)C |
Origin of Product |
United States |
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